L-methionine

Descripción general

Descripción

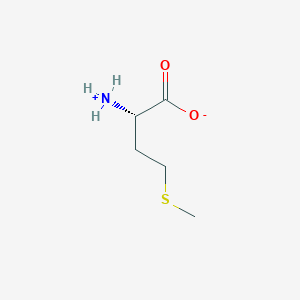

D-Metionina es un enantiómero del aminoácido esencial metionina. Es un aminoácido que contiene azufre con la fórmula molecular C5H11NO2S. La metionina juega un papel crucial en varios procesos bioquímicos, incluyendo la síntesis de proteínas, las reacciones de metilación y la síntesis de otros compuestos que contienen azufre. La D-metionina, específicamente, ha sido estudiada por sus posibles aplicaciones terapéuticas y propiedades únicas en comparación con su enantiómero L.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La D-metionina se puede sintetizar a través de varios métodos, incluyendo la síntesis química y la fermentación microbiana. Una ruta común de síntesis química implica la síntesis de Strecker, donde un aldehído se hace reaccionar con amoníaco y cianuro de hidrógeno, seguido de hidrólisis para producir el aminoácido. Otro método implica la resolución de metionina racémica utilizando catalizadores quirales o enzimas para separar los enantiómeros D y L .

Métodos de Producción Industrial: La producción industrial de D-metionina a menudo implica la fermentación microbiana utilizando bacterias modificadas genéticamente. Estas bacterias están diseñadas para producir en exceso D-metionina al optimizar las vías metabólicas y utilizar condiciones de cultivo específicas. El proceso de fermentación va seguido de pasos de purificación para aislar la D-metionina del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de Reacciones: La D-metionina experimenta varias reacciones químicas, incluyendo:

Oxidación: La D-metionina se puede oxidar a metinona sulfóxido y luego a metinona sulfona.

Sustitución: La D-metionina puede participar en reacciones de sustitución donde el átomo de azufre se reemplaza por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, hipoclorito

Reducción: Ditiotreitol, metinona sulfóxido reductasas

Sustitución: Varios nucleófilos dependiendo del producto deseado

Productos Principales:

- Metinona sulfóxido

- Metinona sulfona

- Varios derivados de metionina sustituidos

Aplicaciones Científicas De Investigación

Biomarker for Disease Diagnosis

L-methionine levels in biological samples are being studied as potential biomarkers for various diseases. For instance, elevated levels of homocysteine, a metabolite of this compound, are associated with cardiovascular diseases and homocystinuria. Recent studies have developed enzymatic assays that accurately measure this compound concentrations in human plasma, enhancing diagnostic capabilities without the need for complex sample pretreatment .

Oxidative Stress Studies

Research has indicated that high dietary intake of this compound can lead to oxidative stress and associated organ dysfunction. A study on rats demonstrated that excessive this compound supplementation caused hepatotoxicity linked to proteasome dysfunction and increased inflammatory markers . These findings highlight the importance of understanding this compound's role in oxidative stress and its implications for liver health.

Immunological Effects

This compound supplementation has been shown to modulate immune responses. A study found that it enhanced the phagocytic capacity of IgM+ B cells, indicating its potential role in immune system modulation . This could have implications for developing therapies targeting immune deficiencies or autoimmune diseases.

Treatment of Urinary Tract Infections

This compound is being explored for its potential in preventing recurrent urinary tract infections by acidifying urine, which may inhibit bacterial growth. A controlled study demonstrated that this compound supplementation significantly altered the metabolism of related compounds, potentially benefiting patients with chronic infections .

Homocysteine Regulation

The regulation of homocysteine levels through this compound supplementation has been a subject of research due to its implications in cardiovascular health. Studies have shown that controlled supplementation can effectively increase plasma homocysteine concentrations, which is critical for understanding its role in cardiovascular risk assessment .

Animal Nutrition

In aquaculture, this compound is utilized as a dietary supplement to enhance growth performance and protein synthesis in species like Pacific white shrimp. Research indicates that diets supplemented with this compound improve antioxidant capacity and overall health metrics in shrimp populations . This application is vital for optimizing feed formulations and improving yield in aquaculture practices.

Enzymatic Assays

Recent advancements have led to the development of novel enzymatic assays for quantifying this compound in various biological samples. These assays utilize specific enzymes like adenosylmethionine synthetase coupled with detection systems that allow for rapid and selective measurement of this compound, facilitating high-throughput analysis .

Summary Table of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Disease Diagnosis | Biomarker for cardiovascular diseases and homocystinuria | Enzymatic assays developed for accurate measurement |

| Oxidative Stress Research | Study of hepatotoxicity related to high methionine diets | Increased oxidative stress markers observed |

| Immunology | Modulation of immune responses | Enhanced phagocytic capacity in IgM+ B cells |

| Medical Treatment | Prevention of urinary tract infections | Acidification effects on urine |

| Animal Nutrition | Improvement of growth performance in aquaculture | Enhanced health metrics in shrimp |

| Analytical Techniques | Development of novel enzymatic assays | High-throughput analysis capabilities |

Mecanismo De Acción

La D-metionina ejerce sus efectos a través de varios mecanismos:

Propiedades Antioxidantes: La D-metionina puede eliminar las especies reactivas de oxígeno y reducir el estrés oxidativo en las células.

Reparación de Proteínas: Las metinona sulfóxido reductasas reducen los residuos de metionina oxidados en las proteínas, restaurando su función.

Reacciones de Metilación: Actúa como un donante de metilo en varias vías bioquímicas, influyendo en la expresión genética y el metabolismo celular.

Compuestos Similares:

L-Metionina: El enantiómero L de la metionina, comúnmente encontrado en la naturaleza y utilizado en la síntesis de proteínas.

Metinona Sulfóxido: Una forma oxidada de metionina, involucrada en la regulación redox.

Metinona Sulfona: Una forma aún más oxidada de metionina.

Singularidad: La D-metionina es única debido a su estereoquímica específica, que puede resultar en diferentes actividades biológicas en comparación con la L-metionina. Por ejemplo, se ha demostrado que la D-metionina tiene efectos protectores contra ciertos tipos de daño celular que la L-metionina no tiene .

En conclusión, la D-metionina es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades únicas y mecanismos de acción la convierten en un valioso objeto de estudio en campos que van desde la química hasta la medicina.

Comparación Con Compuestos Similares

L-Methionine: The L-enantiomer of methionine, commonly found in nature and used in protein synthesis.

Methionine Sulfoxide: An oxidized form of methionine, involved in redox regulation.

Methionine Sulfone: A further oxidized form of methionine.

Uniqueness: D-Methionine is unique due to its specific stereochemistry, which can result in different biological activities compared to this compound. For example, D-Methionine has been shown to have protective effects against certain types of cellular damage that this compound does not .

Actividad Biológica

L-methionine, an essential amino acid, plays a pivotal role in various biological processes. It is crucial for protein synthesis, acts as a precursor for other amino acids, and is involved in methylation reactions that are vital for cellular function. This article delves into the biological activity of this compound, highlighting its metabolic roles, therapeutic potential, and mechanisms of action based on diverse research findings.

1. Metabolic Functions

This compound is integral to several metabolic pathways:

- Protein Synthesis : As an essential amino acid, this compound is a building block for proteins. It is often the first amino acid incorporated during translation.

- Methylation Reactions : this compound is converted to S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation processes critical for gene regulation and neurotransmitter synthesis .

- Antioxidant Role : Methionine residues in proteins can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative stress .

2. Anti-Biofilm Activity

Recent studies have demonstrated that this compound exhibits significant anti-biofilm activity against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients.

Case Study: Synergistic Effects with Ivacaftor

A study evaluated the anti-biofilm effects of this compound in combination with ivacaftor. The results showed that:

- At a concentration of 0.5 μM , this compound reduced biofilm mass by 32.4% compared to controls (p < 0.001).

- When combined with ivacaftor (4 μg/ml), the reduction was even more pronounced, achieving up to 54.5% reduction in biofilm biomass .

The mechanism behind this effect is thought to involve the induction of bacterial DNase expression, which degrades extracellular DNA within biofilms, thereby disrupting their structure and function .

3. Immune System Regulation

This compound has been shown to influence the innate immune system:

- It regulates metabolic processes that are critical for immune cell function.

- Methionine restriction has been linked to enhanced immune responses, suggesting that dietary methionine levels can modulate immune activity .

4. Therapeutic Applications

This compound's biological activity extends into therapeutic realms:

- Cancer Treatment : Research indicates that methionine deprivation can inhibit tumor growth by disrupting cellular metabolism in cancer cells that rely heavily on methionine for growth .

- Neuroprotection : Its role as a precursor for SAM suggests potential benefits in neurodegenerative diseases where methylation processes are disrupted.

5. Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

Propiedades

IUPAC Name |

(2R)-2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Record name | methionine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methionine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883369 | |

| Record name | D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-67-4 | |

| Record name | D-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Methionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868496F25R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.